molecular formula C6H7ClN2 B2664973 4-(Chloromethyl)-6-methylpyrimidine CAS No. 98198-62-0

4-(Chloromethyl)-6-methylpyrimidine

Cat. No. B2664973
CAS RN: 98198-62-0
M. Wt: 142.59
InChI Key: OZENUHPFDNKJML-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (solid, liquid, gas, color, etc.) .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .

Scientific Research Applications

Synthesis and Process Research

4-(Chloromethyl)-6-methylpyrimidine plays a pivotal role as an intermediate in the synthesis of various compounds with potential applications in the pharmaceutical and explosive industries. Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine , a crucial intermediate for anticancer drugs like dasatinib, from acetamidine hydrochloride and dimethyl malonate. This study underscores the importance of This compound in developing synthetic routes for valuable pharmaceuticals (Guo Lei-ming, 2012).

Antiviral Activity

The compound exhibits a foundation for developing antiviral agents. A. Holý et al. (2002) demonstrated that derivatives of This compound possess antiviral activity against herpes and retroviruses, including HIV-1 and HIV-2. This study signifies the compound's role in designing molecules with potential therapeutic applications against viral infections (A. Holý et al., 2002).

Chemical Process Development

R. Patil et al. (2008) emphasized the compound's utility in developing economic processes for producing 4,6-Dihydroxy-2-methylpyrimidine , another significant precursor for high explosives and medicinally valued products. Their work highlights the adaptability of This compound in various synthesis processes, contributing to the economic production of essential compounds (R. Patil et al., 2008).

Ligand Exchange and Coordination Chemistry

The flexibility of This compound extends to its use in coordination chemistry. E. Riesgo et al. (2001) explored its derivatives for ligand exchange on Cu(I), showcasing its potential in developing novel coordination complexes with specific electronic and structural properties. This aspect opens avenues for its application in materials science and catalysis (E. Riesgo et al., 2001).

Anti-Inflammatory and Antimicrobial Activities

Compounds derived from This compound exhibit a range of biological activities. M. Zaki et al. (2006) synthesized pyrazolopyranopyrimidines demonstrating moderate to potent anti-inflammatory activity. Similarly, S. El-Kalyoubi et al. (2015) developed novel derivatives showing antimicrobial activity, underscoring the compound's utility in designing new therapeutic agents (M. Zaki et al., 2006); (S. El-Kalyoubi et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This includes understanding the safety measures needed to handle the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, ongoing research, and areas that need further investigation .

properties

IUPAC Name

4-(chloromethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-2-6(3-7)9-4-8-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZENUHPFDNKJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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